molecular formula C18H18N2O4 B302922 N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B302922
M. Wt: 326.3 g/mol
InChI Key: MVXNOQOLPLZMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as FIPI, is a small molecule inhibitor that has shown potential in various scientific research applications.

Mechanism of Action

N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide works by binding to the catalytic site of PLD, preventing its activity. This, in turn, leads to a decrease in the production of phosphatidic acid, a lipid second messenger that regulates various cellular processes. The inhibition of PLD activity by N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to affect other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Biochemical and Physiological Effects:
In addition to its potential use in cancer research, N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has also been studied for its effects on various other cellular processes. Studies have shown that N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide can inhibit platelet aggregation, reduce inflammation, and improve glucose uptake in adipocytes. N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its specificity towards PLD activity, which allows for targeted inhibition of this enzyme. However, N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to have off-target effects, which can complicate data interpretation. Another limitation of using N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide is its relatively short half-life, which can affect its efficacy in long-term experiments.

Future Directions

There are several future directions for research on N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and specific PLD inhibitors based on the structure of N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide. Another potential direction is the investigation of the effects of N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide on other cellular processes, such as autophagy and apoptosis. Additionally, the use of N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation, is an area of active research.

Synthesis Methods

N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide can be synthesized using a three-step process involving the reaction of tert-butyl isocyanide with 2-(2-furylmethyl)-1,3-dioxoisoindoline-5-carboxylic acid, followed by the addition of thionyl chloride and tert-butylamine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has been studied extensively for its potential use in cancer research, specifically in the inhibition of phospholipase D (PLD) activity. PLD is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, migration, and invasion. Inhibition of PLD activity using N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide has shown promising results in the suppression of tumor growth and metastasis in preclinical studies.

properties

Product Name

N-(tert-butyl)-2-(2-furylmethyl)-1,3-dioxo-5-isoindolinecarboxamide

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-tert-butyl-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-18(2,3)19-15(21)11-6-7-13-14(9-11)17(23)20(16(13)22)10-12-5-4-8-24-12/h4-9H,10H2,1-3H3,(H,19,21)

InChI Key

MVXNOQOLPLZMJF-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CO3

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CO3

solubility

46 [ug/mL]

Origin of Product

United States

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